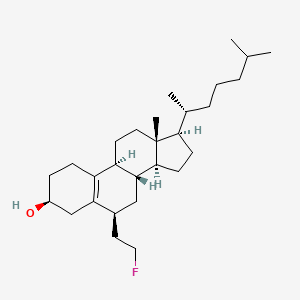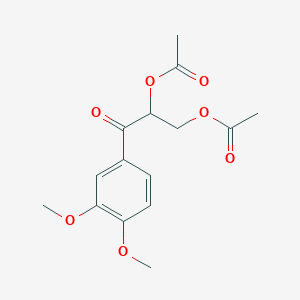
2,3-Diacetoxypropioveratrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-diacetoxypropioveratrone is an aromatic ketone that is propiophenone substituted by acetoxy groups at positions 1 and 2 and methoxy groups at positions 3' and 4' respectively. It is an aromatic ketone, a dimethoxybenzene and an acetate ester. It derives from a propiophenone.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways for Chemical Production
Research into biosynthetic pathways has shown significant advancements in the production of chemicals like 3-hydroxypropionic acid, which is closely related to 2,3-Diacetoxypropioveratrone. These pathways are crucial for synthesizing novel polymer materials and derivatives, providing alternatives to traditional chemical synthesis. The engineering of microbes for the production of these chemicals is a key area of focus (Jiang, Meng, & Xian, 2009).
Production from Renewable Resources
The biological production of chemicals like 3-hydroxypropionic acid from glucose or glycerol is another significant area of research. This process involves microbial production and is an example of utilizing renewable resources for chemical synthesis, which could potentially be applied to compounds like this compound (Kumar, Ashok, & Park, 2013).
Antioxidant Activity and Health Implications
Studies have shown that certain chemicals structurally similar to this compound, such as resveratrol, exhibit antioxidant and antiproliferative activities. Understanding these properties can help in exploring the potential health benefits and applications of related compounds (Stivala et al., 2001).
Metabolic Engineering for Chemical Production
Metabolic engineering of microorganisms like Klebsiella pneumoniae and Escherichia coli for high-yield chemical production, including compounds related to this compound, is a significant research focus. This involves optimizing metabolic pathways to increase production efficiency (Li, Wang, Ge, & Tian, 2016).
CO2 Utilization in Chemical Synthesis
There's ongoing research in using CO2 as a feedstock for chemical synthesis, including the production of platform chemicals like 3-hydroxypropionic acid. This approach, applicable to related compounds, is important for sustainable and environmentally friendly production processes (Wang et al., 2016).
Propiedades
Fórmula molecular |
C15H18O7 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-(3,4-dimethoxyphenyl)-3-oxopropyl] acetate |
InChI |
InChI=1S/C15H18O7/c1-9(16)21-8-14(22-10(2)17)15(18)11-5-6-12(19-3)13(7-11)20-4/h5-7,14H,8H2,1-4H3 |
Clave InChI |
CCCJAULJBXHHEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


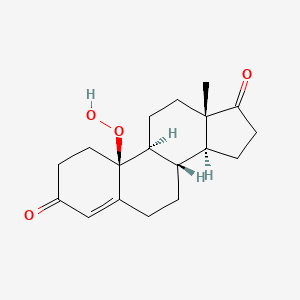
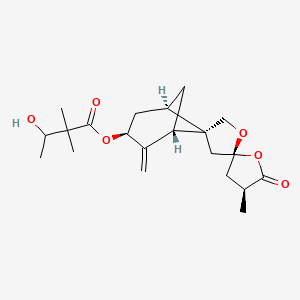
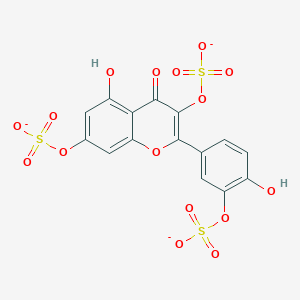

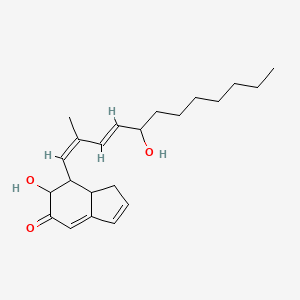
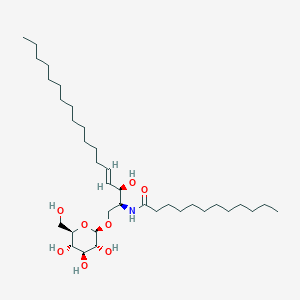
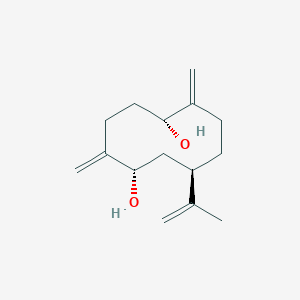



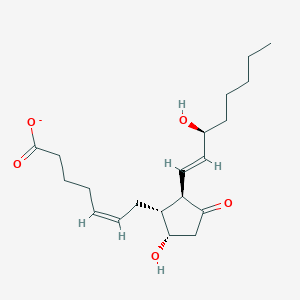
![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259733.png)
